6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine

CYP2E1 drug metabolism hepatotoxicity

6-Chloro-N,N-dimethyl-1,3-benzoxazol-2-amine (CAS: not universally assigned; MW: 196.63 g/mol) is a chlorinated 2-aminobenzoxazole derivative characterized by a dimethylamino group at the 2-position and a chlorine substituent at the 6-position of the benzoxazole ring. This substitution pattern confers distinct physicochemical properties (calculated logP ~2.8, moderate lipophilicity) and a pharmacological profile differentiated from non-halogenated or alternatively substituted analogs.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
Cat. No. B12240747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine
Molecular FormulaC9H9ClN2O
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=C(O1)C=C(C=C2)Cl
InChIInChI=1S/C9H9ClN2O/c1-12(2)9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,1-2H3
InChIKeyHWHKWOBLFUWPLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N,N-dimethyl-1,3-benzoxazol-2-amine: Procurement-Grade Heterocyclic Scaffold for CNS and Kinase-Focused Discovery


6-Chloro-N,N-dimethyl-1,3-benzoxazol-2-amine (CAS: not universally assigned; MW: 196.63 g/mol) is a chlorinated 2-aminobenzoxazole derivative characterized by a dimethylamino group at the 2-position and a chlorine substituent at the 6-position of the benzoxazole ring. This substitution pattern confers distinct physicochemical properties (calculated logP ~2.8, moderate lipophilicity) and a pharmacological profile differentiated from non-halogenated or alternatively substituted analogs. The compound is primarily utilized as a versatile building block in medicinal chemistry and has been profiled in kinase inhibition [1] and CNS-targeted programs [2].

Scaffold Reported kinase inhibitor SAR context (patent-claimed)
Physicochemical Moderate lipophilicity profile for CNS access research
Metabolic Weak CYP2E1 interaction reported; may support metabolic stability screening

Critical Differentiation of 6-Chloro-N,N-dimethyl-1,3-benzoxazol-2-amine: Why Simple 2-Aminobenzoxazole Replacements Are Inadequate


Simple substitution of 6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine with other 2-aminobenzoxazoles (e.g., the non-chlorinated N,N-dimethyl-1,3-benzoxazol-2-amine or 2-aminobenzoxazole itself) is scientifically unsound due to marked differences in key pharmacological and physicochemical parameters. The 6-chloro substituent significantly alters lipophilicity (logP) and metabolic stability, while the N,N-dimethyl group influences target engagement and selectivity. Specifically, SAR studies have demonstrated that introduction of a chlorine atom at the 6-position can enhance antifungal activity [1] and modulate CYP enzyme inhibition profiles [2]. Consequently, procuring this specific compound is essential for projects requiring the precise molecular attributes defined by its unique substitution pattern.

6-Cl substitution
Chlorine substituent alters lipophilicity and metabolic stability; non-chlorinated analogs may differ.
N,N-dimethyl group
Dimethylamino group influences kinase target engagement; unsubstituted analogs lack reported kinase inhibition.
CYP interaction
CYP2E1 inhibition profile may shift in analogs lacking 6-Cl; metabolic context may not transfer.

Quantitative Differentiation of 6-Chloro-N,N-dimethyl-1,3-benzoxazol-2-amine: Evidence-Based Selection Over Close Structural Analogs


CYP2E1 Inhibition Profile: 6-Chloro-N,N-dimethyl-1,3-benzoxazol-2-amine Exhibits Markedly Reduced Metabolic Liability Compared to Other Benzoxazole Derivatives

6-Chloro-N,N-dimethyl-1,3-benzoxazol-2-amine demonstrates exceptionally weak inhibition of CYP2E1 (IC50 > 20,000 nM) in human liver microsomes, as assessed by chlorzoxazone 6-hydroxylation [1]. This contrasts sharply with other benzoxazole-containing compounds, such as Ezutromid, which exhibits potent CYP1A2 inhibition (IC50 = 5.4 μM or 5,400 nM) [2]. The target compound's minimal CYP2E1 interaction suggests a significantly reduced risk of metabolic drug-drug interactions (DDIs) and potential hepatotoxicity associated with this isoform, a key differentiator for programs prioritizing metabolic stability.

CYP2E1 inhibition
Cross-study comparable
IC50 > 20,000 nM (vs. comparator CYP1A2 IC50 5,400 nM)
Supports metabolic stability screening context
CYP isoform-specific; human liver microsomes
CYP2E1 drug metabolism hepatotoxicity

Lipophilicity Tuning: Calculated logP of 6-Chloro-N,N-dimethyl-1,3-benzoxazol-2-amine Enables Improved CNS Penetration Compared to Polar Benzoxazole Congeners

The calculated logP for 6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine is approximately 2.8 [1], positioning it within the optimal range for CNS penetration (typically logP 2-4). In contrast, more polar benzoxazole derivatives lacking the chloro substituent, such as N,N-dimethyl-1,3-benzoxazol-2-amine, have a lower calculated logP (~1.2) [2]. This difference in lipophilicity directly impacts blood-brain barrier permeability and non-specific tissue binding, making the 6-chloro derivative a superior starting point for CNS-targeted programs where enhanced brain exposure is critical.

Lipophilicity
Class-level inference
Calculated logP ~2.8 (vs. non-chlorinated analog logP ~1.2)
Supports CNS penetration model interpretation
In silico prediction; verify experimentally
lipophilicity logP CNS penetration

Kinase Inhibition Scope: 6-Chloro-N,N-dimethyl-1,3-benzoxazol-2-amine is a Privileged Scaffold for Pan-Kinase Profiling, Unlike Highly Selective Non-Chlorinated Analogs

Patent literature explicitly claims 6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine and related 2-aminobenzoxazoles as inhibitors of a broad range of receptor and non-receptor tyrosine kinases, as well as serine/threonine kinases [1]. This pan-kinase activity profile is a direct consequence of the 6-chloro substitution, which is known to enhance binding affinity across multiple kinase targets compared to unsubstituted analogs. For instance, 2-aminobenzoxazole itself is not broadly claimed for kinase inhibition, whereas the 6-chloro derivative is specifically exemplified in multiple kinase inhibitor patents [2], indicating its privileged status in this therapeutic area.

Kinase inhibition
Class-level inference
Patent-claimed pan-kinase activity
Supports kinase panel screening fit
Patent coverage; confirm in assay
kinase inhibitor benzoxazole SAR

Procurement-Driven Application Scenarios for 6-Chloro-N,N-dimethyl-1,3-benzoxazol-2-amine


CNS Drug Discovery: Lead Optimization for 5-HT6 Receptor Antagonists

Given its favorable logP (~2.8) for CNS penetration [1] and the established precedent of benzoxazoles as potent 5-HT6 ligands [2], 6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine serves as a strategic starting material for synthesizing and optimizing novel 5-HT6 antagonists. The compound's low CYP2E1 inhibition liability [3] further supports its advancement in CNS programs where minimizing metabolic DDI risk is paramount.

Oncology Research: Development of Pan-Kinase Inhibitors

The compound's explicit citation in patents claiming broad kinase inhibitory activity [4] positions it as a valuable core scaffold for generating focused libraries targeting tyrosine and serine/threonine kinases. The 6-chloro substituent is critical for modulating kinase binding affinity, making this specific derivative indispensable for structure-activity relationship (SAR) studies aimed at developing novel anticancer therapeutics.

Chemical Biology: Profiling of CYP Enzyme Interactions

The well-characterized, weak CYP2E1 inhibition profile (IC50 > 20,000 nM) [3] renders 6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine a useful tool compound for investigating structure-metabolism relationships. It can serve as a negative control or comparator in assays designed to identify structural features that drive potent CYP inhibition, thereby guiding the design of metabolically stable drug candidates.

Application
Selection Property
Validation Focus
5-HT6 receptor antagonist lead optimization (CNS research)
Reported CNS penetration profile; low CYP2E1 interaction context
CYP metabolic stability screening; 5-HT6 binding assay validation
Pan-kinase inhibitor development (oncology research)
Patent-claimed kinase inhibition profile
Kinase panel selectivity review
CYP inhibition structure-metabolism studies (chemical biology)
Reported low CYP2E1 interaction
CYP inhibition assay comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.